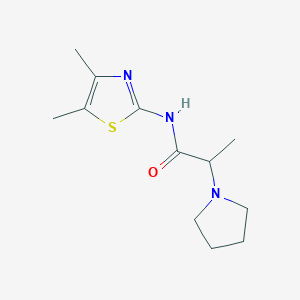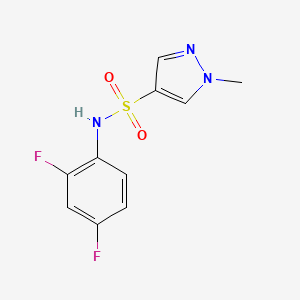
5-amino-N-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with ethyl 2-cyanoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; conditions: often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of novel compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-cancer agent and anti-inflammatory drug. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the agrochemical industry, the compound is explored for its potential use as a pesticide or herbicide. Its unique chemical structure allows for the development of effective and selective agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
- 5-amino-1H-pyrazole-4-carboxamide
- 5-amino-1,2,4-triazole-3-carboxamide
- 5-amino-1,3,4-thiadiazole-2-carboxamide
Comparison: Compared to these similar compounds, 5-amino-N-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its biological activity and selectivity, making it a more potent compound in various applications. Additionally, the triazole ring provides stability and resistance to metabolic degradation, further enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
5-amino-N-(4-fluorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c10-5-1-3-6(4-2-5)12-9(16)7-8(11)14-15-13-7/h1-4H,(H,12,16)(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAXGAHCJBGEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNN=C2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Ethyl-9-hydroxy-5-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B6026518.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B6026535.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)

![1-cyclopentyl-N-methyl-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6026578.png)

![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione](/img/structure/B6026591.png)
![Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B6026607.png)
![N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B6026609.png)
![6-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]amino]-2-methylheptan-2-ol](/img/structure/B6026633.png)
![[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B6026643.png)
